molecular formula C16H20BClN2O2 B2739646 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole CAS No. 1407884-18-7

4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole

Cat. No. B2739646
CAS RN: 1407884-18-7
M. Wt: 318.61
InChI Key: RUNFBGVZTQWRDW-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography . The presence of the pyrazole ring and the boronate ester would be key features in the spectroscopic data.


Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds, such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and can be stored for long periods. They are also typically soluble in common organic solvents .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridine under specific conditions. The presence of the 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group in the phenyl ring can facilitate the formation of these amides through C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment . These amides have significant biological and therapeutic value, serving as pharmacophores for many molecules .

Development of JAK Inhibitors

The compound serves as a building block in the synthesis of Janus kinase (JAK) inhibitors. These inhibitors play a crucial role in interfering with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes. Disrupted JAK-STAT signaling can lead to immune system diseases, and thus, JAK inhibitors have therapeutic applications in treating cancer and inflammatory diseases .

Synthesis of 3-Bromoimidazo[1,2-a]pyridines

3-Bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine, similar to N-(Pyridin-2-yl)amides. The compound can be used to promote the cyclization to form imidazopyridines, which are then further brominated. These structures are versatile and can be transformed into other skeletons, expanding their utility in medicinal chemistry .

Boron-Containing Primary Amines

Boron-containing primary amines have a wide range of applications in organic synthesis and medicinal chemistry. The compound “4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole” can be utilized in the synthesis of these amines, which are essential in the development of new pharmaceuticals and materials .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its exact structure and properties .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis, particularly in cross-coupling reactions. It could also be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-11(6-7-14(13)18)12-9-19-20(5)10-12/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFBGVZTQWRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CN(N=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole

CAS RN

1407884-18-7
Record name 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole
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